molecular formula C20H32O B1617682 1-(4-dodecylphenyl)ethanone CAS No. 6313-88-8

1-(4-dodecylphenyl)ethanone

Cat. No.: B1617682
CAS No.: 6313-88-8
M. Wt: 288.5 g/mol
InChI Key: BHNXFIZZDLESSJ-UHFFFAOYSA-N
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Description

1-(4-Dodecylphenyl)ethanone is an acetophenone derivative characterized by a dodecyl (12-carbon alkyl) chain at the para position of the phenyl ring (molecular formula: C₂₀H₃₂O, molecular weight: 288.47 g/mol). Its structure combines the aromatic ketone core with a long hydrophobic chain, conferring unique physicochemical properties such as high lipophilicity, which may influence applications in surfactants, organic synthesis intermediates, or drug delivery systems.

Properties

CAS No.

6313-88-8

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

1-(4-dodecylphenyl)ethanone

InChI

InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3

InChI Key

BHNXFIZZDLESSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C

Other CAS No.

6313-88-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Reactants: Dodecylbenzene and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl₃).

    Solvent: Anhydrous dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactors: Continuous flow reactors.

    Catalyst Regeneration: Aluminum chloride is regenerated and reused.

    Purification: The product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: 4-dodecylbenzoic acid.

    Reduction: 1-(4-dodecylphenyl)ethanol.

    Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).

Scientific Research Applications

1-(4-dodecylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:

    Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.

    Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.

    Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Alkyl-Substituted Ethanones

Alkyl-substituted ethanones vary in chain length and branching, significantly impacting their physical and biological properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1-(4-Dodecylphenyl)ethanone 4-Dodecylphenyl C₂₀H₃₂O High lipophilicity, potential surfactant N/A
1-[4-(1,1-Dimethylethyl)phenyl]ethanone 4-tert-Butylphenyl C₁₂H₁₆O Used in organic synthesis; SDS highlights handling precautions for irritancy
1-(4-(4-Ethylphenoxy)phenyl)ethanone 4-(4-Ethylphenoxy)phenyl C₁₆H₁₆O₂ Intermediate in pharmaceutical synthesis; 95% purity
JWH-250 1-Pentylindole, 2-methoxyphenyl C₂₂H₂₅NO₂ Cannabinoid receptor agonist; analyzed via GC-FTIR

Key Observations :

  • Branching : Linear chains (e.g., dodecyl) may pack less efficiently than branched groups (e.g., tert-butyl), affecting crystallization and melting points.

Comparison with Halogenated and Hydroxylated Ethanones

Halogen and hydroxyl substituents alter electronic properties and bioactivity:

Compound Name Substituents Key Properties/Activities Reference
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone 4-Chlorophenyl, 4-methylphenyl Anticancer, antifungal activities
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-Dihydroxy, 4-methoxy Potent α-glucosidase inhibitor (IC₅₀: ~10 μM)
2-Hydroxy-1-(4-hydroxyphenyl)ethanone 2-Hydroxy, 4-hydroxyphenyl Isolated from marine actinomycetes; antioxidant properties

Key Observations :

  • Halogens : Chlorine atoms (e.g., in ) increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors.
  • Hydroxyl Groups : Polar hydroxyl moieties (e.g., ) improve water solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-glucosidase) or antioxidant activity.

Key Observations :

  • Antimicrobial Activity: Quinoline-linked ethanones () show enhanced antibacterial effects due to aromatic conjugation.
  • Enzyme Inhibition : Hydroxyl-rich derivatives () exhibit higher α-glucosidase or reductase activity, while morpholine groups () enable kinase inhibition.

Key Observations :

  • Long-Chain Synthesis : Dodecyl groups may require rigorous purification due to high hydrophobicity.
  • Metal Complexation: Ethanones with chelating groups (e.g., hydroxyquinoline in ) form stable complexes with enhanced bioactivity.

Key Observations :

  • Long Alkyl Chains : May pose bioaccumulation risks, necessitating environmental impact studies.
  • Halogens : Require disposal protocols to prevent persistent organic pollution.

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